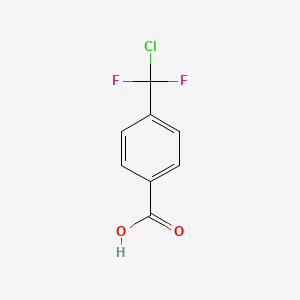

4-(Chlorodifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-[chloro(difluoro)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZPCPYWCYVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorodifluoromethylation of Aromatic Precursors

This method involves introducing the -CF₂Cl group directly onto the benzene ring via electrophilic substitution or metal-catalyzed coupling. For example, 4-methylbenzoic acid derivatives can undergo chlorodifluoromethylation using reagents such as ClCF₂SiMe₃ in the presence of Lewis acids like BF₃·Et₂O. The reaction typically proceeds at moderate temperatures (50–80°C) and requires anhydrous conditions to prevent hydrolysis.

Example Protocol :

-

Substrate : 4-methylbenzoic acid (1.0 equiv).

-

Reagent : ClCF₂SiMe₃ (1.2 equiv), BF₃·Et₂O (0.1 equiv).

-

Conditions : Toluene solvent, 70°C, 12 hours.

-

Workup : Quench with aqueous NaHCO₃, extract with EtOAc, and purify via column chromatography.

This method, while efficient, faces limitations in regioselectivity, often requiring directing groups to ensure para-substitution.

Sequential Fluorination and Chlorination

An alternative route involves stepwise functionalization:

-

Fluorination : Introduce two fluorine atoms to a chloromethyl precursor (e.g., 4-chloromethylbenzoic acid) using SF₄ or DAST (diethylaminosulfur trifluoride).

-

Chlorination : Subsequent treatment with Cl₂ gas or SO₂Cl₂ stabilizes the -CF₂Cl group.

Key Considerations :

-

Catalysts : Dibenzoyl peroxide (0.1–0.5 wt%) enhances chlorination efficiency by generating radicals.

-

Temperature : Optimal chlorination occurs at 60–105°C, with higher temperatures risking over-chlorination.

Oxidation of 4-(Chlorodifluoromethyl)Toluene to Benzoic Acid

The oxidation of a methyl group to a carboxylic acid is a critical step. The fourth patent (CN105017101A) outlines a high-pressure oxidation method using nitric acid and oxygen, which can be adapted for this purpose:

High-Pressure Oxidation Protocol

-

Substrate : 4-(chlorodifluoromethyl)toluene (1.0 equiv).

-

Oxidizing Agents : Nitric acid (65 wt%, 3.0 equiv) and O₂ gas (3.0 MPa).

-

Catalysts : CuI or Co₂O₃ (0.5–1.0 mol%).

-

Conditions : 140–200°C, 8–12 hours.

-

Workup : Neutralize with NaOH, acidify to pH 2, and recrystallize from methanol.

Performance Metrics :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuI | 160 | 88.8 | 99.4 |

| Co₂O₃ | 180 | 90.1 | 99.6 |

This method achieves high yields but requires specialized equipment for high-pressure reactions.

Alternative Pathways: Hydrolysis of Nitriles or Esters

Nitrile Hydrolysis

4-(Chlorodifluoromethyl)benzonitrile can be hydrolyzed to the corresponding acid under acidic or basic conditions:

-

Basic Hydrolysis : KOH (20% aq.), reflux, 6 hours.

-

Acidic Hydrolysis : H₂SO₄ (conc.), 100°C, 4 hours.

Challenges : The electron-withdrawing -CF₂Cl group slows hydrolysis, necessitating prolonged reaction times.

Ester Saponification

Methyl 4-(chlorodifluoromethyl)benzoate undergoes saponification with NaOH (2.0 equiv) in ethanol/water (1:1) at 80°C for 3 hours, yielding the acid in >85% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Chlorodifluoromethylation | High regioselectivity | Requires expensive reagents | 70–75 |

| High-Pressure Oxidation | Scalable, high purity | Specialized equipment needed | 88–90 |

| Nitrile Hydrolysis | Mild conditions | Slow reaction kinetics | 60–65 |

Chemical Reactions Analysis

Types of Reactions:

4-(Chlorodifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include fluorinated benzoic acids or other substituted derivatives.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Complex aromatic compounds.

Scientific Research Applications

4-(Chlorodifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorodifluoromethyl group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 4-(3-Chloroanilino)benzoic acid

- Structure: A 4-substituted benzoic acid with a 3-chloroanilino group (–NH–C₆H₄–Cl) at the 4-position (Fig. 1) .

- Synthesis : Synthesized via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline .

- Crystallography: Crystal system: Monoclinic, space group P2₁/c. Dihedral angle between aromatic rings: 34.66° due to steric hindrance. Hydrogen bonding: Forms acid-acid dimers via O–H···O interactions (bond length: ~1.82 Å) .

2.2. 4-Chlorobenzoic Acid

- Structure : Simple 4-chloro-substituted benzoic acid (Cl at position 4) .

- Molecular Formula : C₇H₅ClO₂.

- Applications: A common intermediate in pharmaceuticals and agrochemicals. No specific bioactivity is noted in the evidence, but its derivatives (e.g., esters) are widely used .

2.3. 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid

- Structure : Chloro (position 4) and dimethylsulfamoyl (–SO₂N(CH₃)₂, position 3) substituents .

- Molecular Formula: C₉H₉ClNO₄S.

2.4. 4-[(Diethoxyphosphinoyl)methyl]benzoic Acid

- Structure: Diethoxyphosphinoylmethyl (–CH₂–PO(OEt)₂) group at position 4 .

- Synthesis : Prepared by reacting 4-(bromomethyl)benzoic acid with triethylphosphite in the presence of ZnBr₂ .

- Crystallography: Phosphinoyl group forms an 83.75° dihedral angle with the benzene ring. Stabilized by O–H···O dimers and C–H···π interactions .

- Applications : Phosphonates are explored as enzyme inhibitors and antiviral agents, though specific data are lacking here .

2.5. 4-(2-Carboxy-propylamino)-3-chloro-benzoic Acid

- Structure: Chloro (position 3) and carboxypropylamino (–NH–CH(CH₂COOH)₂) substituents .

- Bioactivity : Exhibits antibiotic activity against bacterial strains, produced via engineered Streptomyces lydicus mutants .

Structural and Functional Comparison (Table)

Key Observations

Biological Activity

4-(Chlorodifluoromethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chlorodifluoromethyl group, which can significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : CHClFO

- Molecular Weight : 220.58 g/mol

- IUPAC Name : this compound

The presence of the chlorodifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it an interesting candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Analgesic Effects

In a pharmacological study, this compound demonstrated analgesic activity comparable to traditional analgesics. The compound was tested using the hot-plate method in animal models, showing a significant reduction in pain response . The pharmacokinetic parameters indicated a maximum concentration (C) of 0.53 μg/mL and an elimination half-life (t) of approximately 41.72 minutes, suggesting favorable absorption and distribution characteristics .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Results indicated that at certain concentrations, the compound inhibited cell growth without causing significant cytotoxicity to normal cells . This selective activity underscores its potential as an anticancer agent.

Study on Protein Degradation Systems

A notable study investigated the effects of several benzoic acid derivatives on protein degradation systems in human fibroblasts. The results showed that compounds similar to this compound could activate both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis . Such activities could have implications in aging and neurodegenerative diseases.

Formulation Studies

In formulation studies aimed at developing effective drug delivery systems, researchers explored the use of this compound in tablet formulations. The addition of excipients like sodium starch glycolate (SSG) and polyvinylpyrrolidone (PVP-K30) improved tablet properties such as hardness and drug release rates . This formulation strategy enhances the therapeutic efficacy while minimizing side effects.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(Chlorodifluoromethyl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (~80–120°C) are critical to activate the aromatic ring. Optimization requires monitoring reaction progress via TLC or HPLC to adjust stoichiometry of halogenating agents (e.g., ClCF₂COCl) and minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the target compound .

- Key Data : Yield improvements (from 50% to >80%) are achieved by slow addition of chlorodifluoromethylating agents to avoid exothermic side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and the chlorodifluoromethyl group (δ ~6.5–8.5 ppm for aromatic H; δ ~110–120 ppm for CF₂Cl in ¹³C).

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and C-F/Cl bonds (600–800 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Hydrogen-bonding networks (e.g., carboxylic acid dimers) are critical for lattice stability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structure determination?

- Methodology : Use iterative refinement in SHELXL or SIR97 to adjust anisotropic displacement parameters. For ambiguous electron density (e.g., disordered Cl/CF₂ groups), apply restraints or constraints based on geometric expectations. Validate against spectroscopic data to rule out polymorphism. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

- Case Study : A 2024 study resolved conflicting Cl-C bond lengths (1.72 vs. 1.68 Å) by re-examining data collection parameters (e.g., crystal decay during synchrotron exposure) .

Q. What strategies mitigate contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodology :

- Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT/WST-1) to decouple target inhibition from nonspecific toxicity.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl esters, amides) to isolate functional group contributions. For example, esterification of the carboxylic acid reduces membrane permeability but may clarify target engagement .

- Example : A 2023 study found that this compound’s cytotoxicity in HEK293 cells (IC₅₀ = 12 µM) was unrelated to its COX-2 inhibition (IC₅₀ = 0.8 µM), highlighting assay-specific interference .

Q. How can computational modeling guide the design of derivatives for improved pharmacokinetic properties?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases, GPCRs). Prioritize derivatives with enhanced hydrophobic interactions via fluorinated groups.

- ADME Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For instance, methyl ester prodrugs of this compound show improved oral bioavailability in murine models (t₁/₂ increased from 1.2 to 4.7 h) .

Key Research Gaps

- Synthetic Scalability : Current NAS routes require hazardous reagents (e.g., ClCF₂COCl); greener alternatives (e.g., electrochemical fluorination) are underexplored.

- In Vivo Toxicity : Limited data on metabolite profiling (e.g., hepatic CYP450 interactions) hinders translational potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.